Dipivefrin hydrochloride
Overview
Description
Dipivefrin hydrochloride is a prodrug of epinephrine, designed to be hydrolyzed to epinephrine after absorption into the eye, primarily at the cornea. It is a lipophilic compound that allows for lower concentrations to achieve similar therapeutic effects as epinephrine hydrochloride, with reduced adverse effects. Dipivefrin is utilized for its ability to penetrate more easily into the anterior chamber of the eye, where it is converted into epinephrine. This conversion plays a crucial role in reducing intraocular pressure by enhancing aqueous humor outflow and decreasing its production through vasoconstriction (Anderson et al., 1980).
Synthesis and Molecular Structure Analysis
Dipivefrin hydrochloride's molecular structure, designed for enhanced ocular absorption, results from the addition of two pivalic acid groups to epinephrine, making it more lipophilic than its parent compound. This structural modification significantly influences its pharmacokinetics, enabling effective penetration through the corneal layer while minimizing systemic exposure and side effects.
Chemical Reactions and Properties
Upon topical application, dipivefrin undergoes enzymatic hydrolysis by esterases present in the cornea, leading to the release of epinephrine. This process involves various esterases, including cholinesterase and non-specific esterases, with cholinesterase showing a higher affinity for dipivefrin hydrolysis. This selective hydrolysis is pivotal for its intended therapeutic action in reducing intraocular pressure by facilitating epinephrine's adrenergic agonist activity within ocular tissues (Nakamura et al., 1993).
Physical Properties Analysis
The physical properties of dipivefrin, including its lipophilicity, play a significant role in its ocular pharmacokinetics. Its design as a lipophilic prodrug enhances its permeability across the cornea, leading to effective intraocular absorption. This property is crucial for achieving the desired therapeutic effect of lowering intraocular pressure with minimal systemic absorption and associated side effects.
Chemical Properties Analysis
The chemical stability of dipivefrin and its interaction with ocular enzymes are key aspects of its pharmacological profile. The ester linkages in dipivefrin make it a suitable substrate for corneal esterases, facilitating its conversion to epinephrine. This enzymatic hydrolysis is competitive, with variations in enzyme affinity affecting the rate and extent of dipivefrin conversion to its active form. The understanding of these interactions is essential for optimizing its therapeutic efficacy and safety profile (Nakamura et al., 1993).
Scientific Research Applications
Corneal Vascularization and Opacification : Dipivefrin hydrochloride, a prodrug of epinephrine, may cause corneal vascularization and opacification when used long-term for lowering intraocular pressure (Salminen et al., 1995).
Ocular Bioavailability : Thermoresponsive sol-gels containing Dipivefrin hydrochloride can improve ocular bioavailability and effectively reduce elevated intraocular pressure, presenting a potential alternative to conventional eye preparations (Alkholief et al., 2020).
Primary Open-Angle Glaucoma Treatment : Dipivefrin hydrochloride 0.1% twice daily significantly reduces intraocular pressure in patients with early primary open-angle glaucoma or ocular hypertension, especially when added to a beta-blocker regimen (Parrow et al., 1989).
pH Dependency : Altering the pH of dipivefrin hydrochloride solutions from 3 to 5 significantly enhances its ocular hypotensive and mydriatic effects, making it more potent than epinephrine bitartrate (Yamauchi et al., 1988).
Metabolism in the Eye : Dipivefrin is hydrolyzed to epinephrine in the eye, and its metabolites are metabolized similarly to epinephrine (Anderson et al., 1980).
Xerosis in Conjunctiva : Treatment with Dipivefrin hydrochloride can cause rare cases of xerosis in the conjunctiva, similar to sicca syndrome, treatable with tear substitutes (Mezer et al., 1996).
Ocular Hypersensitivity : Dipivefrin alone can cause ocular drug hypersensitivity, with reactions potentially being unilateral (Petersen et al., 1990).
Alternative to Epinephrine Therapy : Dipivefrin is an effective and safer alternative to epinephrine therapy for reducing elevated intraocular pressure, with fewer incidences of burning and stinging (Kass et al., 1979).
Combined with Timolol Maleate : Dipivefrin combined with timolol maleate effectively reduces intraocular pressure, though side effects are most prominent in certain patient groups (Keates & Stone, 1981).
Safety And Hazards
Future Directions
Dipivefrin is used as initial therapy for the control of intraocular pressure in chronic open-angle glaucoma . It is available only with your doctor’s prescription . The onset of action with one drop of dipivefrin hydrochloride ophthalmic solution occurs about 30 minutes after treatment, with maximum effect seen at about one hour .
properties
IUPAC Name |
[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFAUCPBMAGVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045494 | |
Record name | Dipivefrin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipivefrin hydrochloride | |
CAS RN |
64019-93-8 | |
Record name | Dipivefrin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64019-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipivefrin hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064019938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipivefrin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-4-[1-hydroxy-2-(methylamino)ethyl]-1,2-phenylene dipivalate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPIVEFRIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTH9UHV0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.